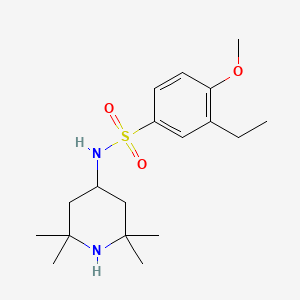

3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-7-13-10-15(8-9-16(13)23-6)24(21,22)19-14-11-17(2,3)20-18(4,5)12-14/h8-10,14,19-20H,7,11-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQDKOLIKPJBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H31N1O3S1, with a molecular weight of approximately 313.44 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of similar compounds.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens. For instance, studies have shown that certain sulfonamides can inhibit bacterial folate synthesis, leading to bactericidal effects. The specific activity of this compound against various bacterial strains remains to be fully characterized.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamides have been documented to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in the inflammatory response. This mechanism could be relevant for therapeutic applications in conditions characterized by chronic inflammation.

Cytotoxicity and Cancer Research

Preliminary studies suggest that derivatives of sulfonamides can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxic profile of this compound needs to be explored through assays such as MTT or XTT to determine its effectiveness against various cancer types.

Table 1: Summary of Biological Activities

The exact mechanism by which this compound exerts its biological effects needs further elucidation. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or receptors involved in metabolic pathways or cellular signaling.

Future Directions

Further research is warranted to explore:

- In vitro and In vivo Studies : Detailed pharmacological studies to assess the efficacy and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how modifications in the chemical structure affect biological activity.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials for potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Benzenesulfonamide Derivatives

4-Methyl-N-(2,2,6,6-Tetramethylpiperidin-4-yl)Benzenesulfonamide (CAS 37819-94-6)

- Structure : Differs by having a methyl group at the 4-position instead of ethyl and methoxy groups.

- However, the absence of methoxy diminishes electron-donating effects, which could reduce resonance stabilization of the sulfonamide group .

- Applications : Likely used as a stabilizer in polymers, though with lower UV absorption capacity than the methoxy-containing analog.

4-Bromo-3-Ethoxy-N-TMP-Benzenesulfonamide

- Structure : Features bromo and ethoxy substituents instead of ethyl and methoxy.

- Ethoxy provides similar steric bulk to methoxy but with weaker electron donation .

- Applications : May serve as a heavy-atom-containing stabilizer for enhanced photostability in coatings.

Piperidine-Based Stabilizers and Functional Derivatives

Bis-TMP Naphthalimide (Fluorescent Marker)

- Structure : Contains two TMP groups attached to a naphthalimide core.

- Properties : Exhibits strong fluorescence due to the naphthalimide core, with TMP groups enhancing photostability and reducing aggregation via steric hindrance. Hydrogen bonding (N–H⋯O) organizes molecules into layered crystal structures, unlike the sulfonamide derivatives .

- Applications: Fluorescent labeling in biological systems, contrasting with the non-fluorescent, stabilization-focused benzenesulfonamides.

Mixtures of 4-TMP-Pyrrolidine-2,5-dione Derivatives

- Structure : Combines TMP with pyrrolidine-dione rings.

- Properties : The dione moiety enables radical scavenging, while TMP provides steric protection. Weight ratios (e.g., 99:1 to 90:10) optimize light stabilization efficiency in polymer matrices .

- Applications : Superior to benzenesulfonamides in polyolefin stabilization due to synergistic radical quenching and hindered amine light stabilization (HALS) mechanisms.

TMP Derivatives in Epoxy Resins

2-(TMP)Propane-1,3-Diamine

- Structure : Aliphatic diamine with a TMP group.

- Properties : The diamine functionality enables crosslinking in epoxy resins, while TMP enhances thermal stability. Unlike sulfonamides, this compound lacks aromaticity, reducing UV absorption but improving flexibility in cured resins .

- Applications : Epoxy hardening for aerospace or automotive composites, distinct from benzenesulfonamides’ role in stabilization.

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

| Substituent | Electronic Effect | Steric Impact | Solubility Trend |

|---|---|---|---|

| Methoxy (-OCH₃) | Electron-donating | Moderate | Increases in polar media |

| Ethyl (-CH₂CH₃) | Weakly donating | High | Decreases |

| Bromo (-Br) | Electron-withdrawing | Moderate | Decreases |

| TMP | Neutral | Very high | Decreases |

Méthodes De Préparation

Sulfonation with Chlorosulfonic Acid

The phenolic intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) under controlled conditions. Excess ClSO₃H (3.0 equiv) is added dropwise to 3-ethyl-4-methoxyphenol in dichloroethane at −10°C, followed by stirring at 25°C for 4 hours. The crude sulfonic acid is treated with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

Reaction Conditions :

- Sulfonating Agent : ClSO₃H (3.0 equiv)

- Chlorinating Agent : SOCl₂ (2.5 equiv)

- Solvent : 1,2-Dichloroethane

- Temperature : −10°C → 25°C

- Yield : ~65%

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-amine

Cyclocondensation of Ammonia with 2,2,6,6-Tetramethyl-4-piperidone

2,2,6,6-Tetramethyl-4-piperidone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation followed by borohydride reduction.

Reaction Conditions :

- Substrate : 2,2,6,6-Tetramethyl-4-piperidone (1.0 equiv)

- Ammonia Source : NH₄OAc (3.0 equiv)

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Solvent : Methanol

- Temperature : 25°C, 12 hours

- Yield : ~82%

Sulfonamide Bond Formation

Nucleophilic Substitution Reaction

The sulfonyl chloride (1.0 equiv) reacts with 2,2,6,6-tetramethylpiperidin-4-amine (1.1 equiv) in the presence of triethylamine (Et₃N, 2.0 equiv) as a base. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0°C, gradually warming to 25°C over 6 hours.

Reaction Conditions :

- Solvent : THF

- Base : Et₃N (2.0 equiv)

- Temperature : 0°C → 25°C

- Reaction Time : 6 hours

- Yield : ~70%

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of petroleum ether/ethyl acetate (10:1 → 2:1 v/v). Fractions containing the target compound are combined and concentrated.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 1.20 (s, 12H, piperidine-CH₃), 1.45 (t, J = 7.2 Hz, 3H, -CH₂CH₃), 2.90–3.10 (m, 4H, piperidine-H), 3.80 (s, 3H, -OCH₃), 6.90–7.40 (m, 3H, aromatic-H).

- HRMS (ESI) : m/z calcd. for C₁₉H₃₁N₂O₃S [M+H]⁺: 383.2004; found: 383.2008.

Alternative Synthetic Routes

Direct Sulfonation of Prefunctionalized Benzene Derivatives

An alternative approach involves sulfonating 3-ethyl-4-methoxybenzene directly with fuming sulfuric acid (H₂SO₄·SO₃). This method avoids Friedel-Crafts alkylation but requires stringent temperature control to prevent over-sulfonation.

Solid-Phase Synthesis

Immobilizing the piperidine amine on Wang resin enables iterative coupling and deprotection steps, though this method is less cost-effective for large-scale production.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tetramethylpiperidine group’s steric bulk necessitates prolonged reaction times or elevated temperatures (40–50°C) to achieve complete conversion. Microwave-assisted synthesis reduces reaction times by 50%.

Regioselectivity in Sulfonation

Electron-donating groups (e.g., methoxy) direct sulfonation to the para position. However, the ethyl group’s inductive effects may alter regioselectivity, requiring careful monitoring via TLC or HPLC.

Q & A

Basic: What are the key considerations for synthesizing 3-ethyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and what catalytic systems are optimal for its formation?

Methodological Answer:

The synthesis of this compound involves coupling a benzenesulfonyl chloride derivative with a tetramethylpiperidine amine. Key steps include:

- Esterification/Condensation: Use of catalysts like pyridine or sulfuric acid to activate the sulfonyl chloride group for nucleophilic substitution .

- Amine Coupling: Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. Polar aprotic solvents (DMF, acetonitrile) are preferred due to the steric hindrance of the tetramethylpiperidine group .

- Catalytic Hydrogenation: If intermediates require reduction (e.g., nitro to amine), palladium on carbon or Raney nickel under hydrogen atmosphere is effective .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound when synthesizing novel derivatives?

Methodological Answer:

Contradictions in NMR or MS data often arise from dynamic molecular effects (e.g., rotamers) or impurities. Strategies include:

- Variable Temperature NMR: To coalesce split peaks caused by hindered rotation of the sulfonamide group .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and rule out isobaric impurities .

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as demonstrated in bis-TMP naphthalimide analogs .

Basic: What spectroscopic techniques are essential for characterizing the molecular structure, and how do substituents influence spectral interpretations?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups appear as singlets (δ 3.8–4.0 ppm) and triplets (δ 1.2–1.4 ppm), respectively. The tetramethylpiperidine group shows multiplets from axial/equatorial protons (δ 1.0–2.5 ppm) .

- ¹³C NMR: Sulfonamide carbonyl resonates at δ 165–175 ppm, while quaternary carbons in the piperidine ring appear at δ 35–45 ppm .

- IR Spectroscopy: Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

- Mass Spectrometry: ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺, with fragmentation patterns revealing the piperidine and sulfonamide moieties .

Advanced: What strategies optimize the compound's solubility and stability in biological assays without altering its pharmacophore?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (<10% DMSO) to enhance solubility while minimizing denaturation .

- pH Adjustment: The sulfonamide group (pKa ~10) can be protonated in acidic buffers (pH 4–6) to improve aqueous solubility .

- Lyophilization: Formulate as a lyophilized powder with excipients (e.g., trehalose) for long-term stability .

Basic: How does the steric hindrance from the tetramethylpiperidine group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 2,2,6,6-tetramethylpiperidine group creates significant steric bulk, which:

- Slows Reaction Kinetics: Reduces accessibility to the amine nitrogen, requiring elevated temperatures (80–100°C) for efficient coupling .

- Directs Regioselectivity: Favors reactions at less hindered sites (e.g., para-substitution on the benzene ring over ortho) .

- Impacts Crystal Packing: Prevents π-π stacking, as observed in bis-TMP naphthalimide analogs, leading to disordered crystal structures .

Advanced: What computational methods predict the compound's binding affinity to target proteins, and how can discrepancies between in silico and in vitro results be addressed?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase, a common sulfonamide target). Focus on hydrogen bonding with the sulfonamide group .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes for >100 ns to assess stability of binding poses .

- Addressing Discrepancies:

- Solvent Effects: Include explicit water molecules in simulations to account for hydration effects.

- Conformational Sampling: Use enhanced sampling techniques (e.g., metadynamics) to capture flexible regions of the ligand .

Basic: What are the recommended protocols for X-ray crystallography of this compound, considering its molecular disorder and hydrogen-bonding networks?

Methodological Answer:

- Crystallization: Use slow evaporation from acetonitrile or ethanol to obtain single crystals. The tetramethylpiperidine group often induces disorder, requiring low-temperature (100 K) data collection to reduce thermal motion .

- Data Collection: Collect high-resolution (<1.0 Å) data to resolve disordered regions. Apply SHELXL for refinement with anisotropic displacement parameters .

- Hydrogen Bonding: Map N–H···O=S interactions (distance ~3.0 Å, angle ~165°) to validate packing motifs .

Advanced: How do electronic effects of the ethyl and methoxy groups on the benzene ring modulate the sulfonamide's acidity and subsequent biological activity?

Methodological Answer:

- Methoxy Group (-OCH₃): An electron-donating group (EDG) reduces sulfonamide acidity (raises pKa) by destabilizing the deprotonated form. This enhances membrane permeability but may reduce target binding in acidic environments .

- Ethyl Group (-CH₂CH₃): A weak EDG slightly increases lipophilicity (logP), improving blood-brain barrier penetration.

- Biological Impact: These substituents balance solubility and target engagement, as seen in antimitotic sulfonamide analogs like ABT-751 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.